Tafamidis - 594839-88-0

Tafamidis

Catalog Number: EVT-283102
CAS Number: 594839-88-0
Molecular Formula: C14H7Cl2NO3
Molecular Weight: 308.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafamidis is a small molecule drug classified as a transthyretin (TTR) kinetic stabilizer. [] It is primarily investigated for its role in treating transthyretin amyloidosis (ATTR), a rare and often fatal disease caused by the buildup of amyloid fibrils composed of misfolded TTR protein in various tissues and organs. [, , ] These amyloid deposits disrupt organ function, leading to a variety of debilitating and life-threatening conditions. []

Future Directions
  • Optimizing Tafamidis Therapy: Future research could focus on identifying optimal dosing strategies for tafamidis, including the potential benefits of higher doses, particularly in specific patient populations like those with more advanced disease or certain TTR mutations. [, , ]
  • Combination Therapies: Investigating the efficacy and safety of tafamidis in combination with other emerging therapies for ATTR amyloidosis, such as gene silencing therapies or antibody-based treatments, could lead to improved outcomes for patients. []
  • Expanding Treatment Indications: Research is needed to determine the potential benefits of tafamidis in treating other manifestations of ATTR amyloidosis, such as CNS involvement or ocular manifestations, and to further evaluate its long-term safety and efficacy in larger and more diverse patient populations. [, , ]
  • Developing Biomarkers for Early Diagnosis and Treatment Monitoring: Further research is warranted to identify and validate sensitive and specific biomarkers for earlier diagnosis of ATTR amyloidosis and for monitoring treatment response to tafamidis. [, , ] This could allow for earlier intervention and potentially improve patient outcomes.
Overview

Tafamidis is a small molecule pharmaceutical compound primarily used in the treatment of transthyretin amyloidosis, a condition characterized by the accumulation of amyloid fibrils derived from the transthyretin protein. Specifically, tafamidis is a selective kinetic stabilizer of transthyretin, designed to inhibit the misfolding and aggregation of this protein, thereby mitigating the progression of amyloid-related diseases. Tafamidis is marketed under various names, including tafamidis meglumine, and has gained regulatory approval in multiple countries for its therapeutic efficacy in treating hereditary and wild-type transthyretin amyloidosis.

Source

Tafamidis was developed by FoldRx Pharmaceuticals and later acquired by Pfizer. It is synthesized through various chemical processes that have been optimized over time to enhance yield and purity. The compound's synthesis has been detailed in several patents and scientific publications, highlighting its significance in pharmaceutical applications.

Classification

Tafamidis belongs to the class of benzoxazole derivatives and is categorized as a non-steroidal anti-inflammatory drug (NSAID), although it does not exhibit typical NSAID activity. Its chemical structure can be described as 2-(3,5-dichloro-phenyl)-benzoxazole-6-carboxylic acid.

Synthesis Analysis

The synthesis of tafamidis has evolved through multiple methodologies aimed at improving efficiency and purity.

Methods

  1. One-Pot Synthesis: Recent patents describe a one-pot process that involves the cyclization of an amide intermediate without isolation, followed by optional conversion into a salt form .
  2. Polymorphic Forms: New synthetic routes have been developed to produce various crystalline polymorphs of tafamidis, including its meglumine adducts. These methods often utilize acetic acid as an adduct precursor, which can be transformed into other forms through solvent-mediated reactions .
  3. Zinc-MsOH Mediated Cyclization: Another innovative synthesis route employs zinc-mediated reductive cyclization, allowing for high yields and reduced reaction times .

Technical Details

  • The synthesis typically involves multiple steps including amide formation, cyclization reactions, and purification processes.
  • Characterization techniques such as powder X-ray diffraction (PXRD) are used to confirm the crystalline forms obtained during synthesis.
Molecular Structure Analysis

Structure

The molecular formula of tafamidis is C14_{14}H10_{10}Cl2_{2}N2_{2}O2_{2}. Its structure features a benzoxazole ring system with a dichlorophenyl substituent and a carboxylic acid functional group.

Data

  • Molecular Weight: Approximately 295.15 g/mol.
  • Crystalline Forms: Various polymorphs have been identified with distinct PXRD patterns, indicating differences in their crystalline structures .
Chemical Reactions Analysis

Tafamidis undergoes several chemical reactions during its synthesis, including:

  1. Cyclization Reactions: The formation of the benzoxazole ring occurs through cyclization of appropriate precursors.
  2. Adduct Formation: Tafamidis can form adducts with various bases such as meglumine or diethanolamine, which can influence its solubility and bioavailability .
  3. Decomposition Pathways: Studies indicate that tafamidis remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Mechanism of Action

Tafamidis exerts its therapeutic effects by binding to the tetrameric form of transthyretin (TTR), stabilizing it against dissociation into monomers that can misfold and aggregate into amyloid fibrils.

Process

  • Binding Affinity: Tafamidis has a high binding affinity for TTR, which prevents the protein from undergoing conformational changes that lead to amyloidogenesis .
  • Inhibition of Fibrillogenesis: By stabilizing TTR, tafamidis effectively reduces the formation of toxic amyloid fibrils associated with diseases such as familial amyloid polyneuropathy (FAP) and cardiac amyloidosis.

Data

Clinical studies have demonstrated that tafamidis significantly slows disease progression in affected patients while maintaining an excellent safety profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tafamidis is typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Tafamidis exhibits good stability under standard storage conditions.
  • Melting Point: The melting point ranges between 180°C to 190°C depending on the crystalline form.
  • pH Stability: The compound maintains stability across a pH range typical for physiological conditions.
Applications

Tafamidis is primarily used in clinical settings for:

  • Treatment of Transthyretin Amyloidosis: It is indicated for both hereditary forms (such as Val30Met mutation) and wild-type transthyretin amyloidosis.
  • Research Applications: Tafamidis serves as a model compound for studying protein misfolding diseases and developing new therapeutic agents targeting similar pathways.

Properties

CAS Number

594839-88-0

Product Name

Tafamidis

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

Molecular Formula

C14H7Cl2NO3

Molecular Weight

308.1 g/mol

InChI

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)

InChI Key

TXEIIPDJKFWEEC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Solubility

>50mg/mL

Synonyms

Fx-1006, Fx1006, Fx 1006, Fx-1006A; PF-06291826; PF06291826; PF 06291826; Tafamidis; Vyndaqel

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.